

Introduction: The Strategic Importance of 2,3-Diamino-5-methylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3-Diamino-5-methylpyridine**

Cat. No.: **B1310499**

[Get Quote](#)

In the landscape of modern synthetic chemistry, **2,3-Diamino-5-methylpyridine** (CAS No. 24638-29-7) emerges as a pivotal heterocyclic building block. Its unique arrangement of vicinal amino groups on a pyridine scaffold, modified by an electron-donating methyl group, imparts a distinct reactivity profile that is highly sought after in medicinal chemistry and materials science. This guide provides an in-depth analysis of its chemical structure, core physicochemical properties, robust synthetic methodologies, and characteristic reactivity, with a focus on its application as a precursor to potent bioactive molecules and functional materials. For researchers and drug development professionals, a thorough understanding of this molecule is key to unlocking its full potential in creating next-generation chemical entities.

PART 1: Molecular Structure and Physicochemical Properties

The foundational attributes of **2,3-Diamino-5-methylpyridine** dictate its behavior in synthetic and biological systems. The molecule consists of a pyridine ring with amino groups at the C2 and C3 positions and a methyl group at the C5 position. The ortho-diamine functionality is the primary reactive site, particularly for cyclocondensation reactions, while the pyridine nitrogen and the C5-methyl group modulate the electronic properties and steric environment of the ring.

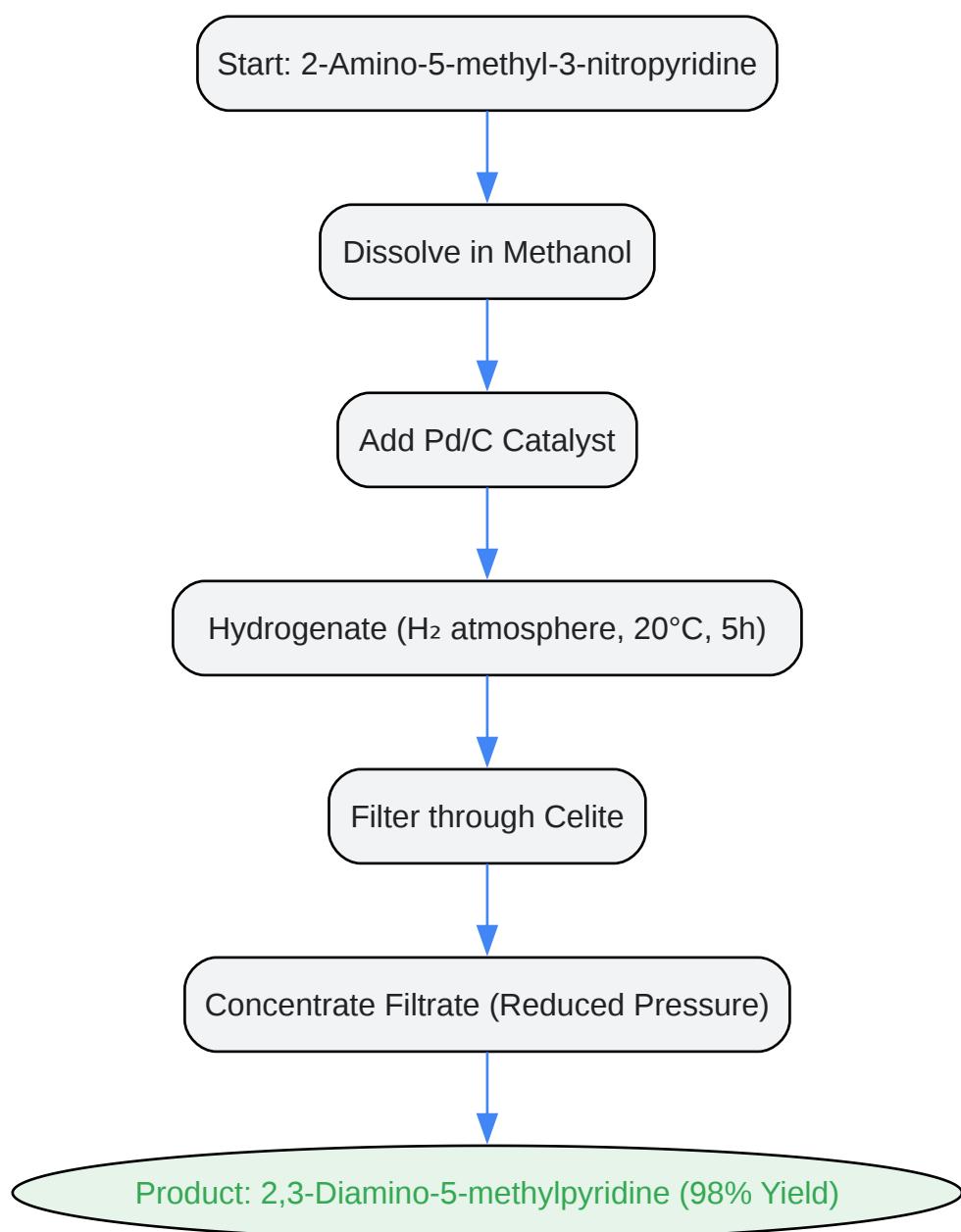
Caption: Chemical Structure of **2,3-Diamino-5-methylpyridine**.

A summary of its key quantitative properties is presented below, providing essential data for experimental design and characterization.

Property	Value	Source(s)
CAS Number	24638-29-7	[1] [2] [3] [4]
IUPAC Name	5-methylpyridine-2,3-diamine	[4]
Molecular Formula	C ₆ H ₉ N ₃	[3]
Molecular Weight	123.16 g/mol	[3]
Appearance	White to pale yellow solid	[5]
Melting Point	67-72 °C	[5]
Boiling Point	315.8 ± 37.0 °C (at 760 mmHg)	[5] [6]
Density	1.2 ± 0.1 g/cm ³	[5]
Solubility	Moderate in water	[5]
Storage	2–8 °C under inert atmosphere	[3] [4]

Spectroscopic Profile

Full characterization relies on standard spectroscopic techniques. While a comprehensive database for this specific molecule is limited, data from its direct synthesis and analogous structures provide a reliable profile.


- ¹H NMR (in MeOD): The proton NMR spectrum confirms the structure with distinct signals for the aromatic protons and the methyl group. Key shifts are observed at δ 7.22 (s, 1H, H-4), 6.81 (s, 1H, H-6), and 2.13 (s, 3H, -CH₃).[\[1\]](#) The broad singlets for the amino protons are solvent-dependent and may exchange.
- ¹³C NMR: Based on data from similar structures like 2-amino-5-methylpyridine, characteristic peaks for the pyridine ring carbons are expected between 110-160 ppm, with the methyl carbon appearing around 15-20 ppm.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- FTIR Spectroscopy: The infrared spectrum is characterized by N-H stretching vibrations from the two amino groups, typically appearing as sharp bands in the 3300-3500 cm⁻¹ region.[\[10\]](#)

[11] Aromatic C-H and C=C/C=N stretching vibrations are also prominent in the fingerprint region.

- Mass Spectrometry: The molecular ion peak is observed at $m/z = 124$ $[M+H]^+.$ [1]

PART 2: Synthesis Methodologies

The accessibility of **2,3-Diamino-5-methylpyridine** is crucial for its widespread application. The most efficient and high-yielding laboratory-scale synthesis involves the catalytic reduction of its nitro precursor, 2-amino-5-methyl-3-nitropyridine.

[Click to download full resolution via product page](#)

Caption: Workflow for the Synthesis of **2,3-Diamino-5-methylpyridine**.

Protocol: Catalytic Hydrogenation of 2-Amino-5-methyl-3-nitropyridine

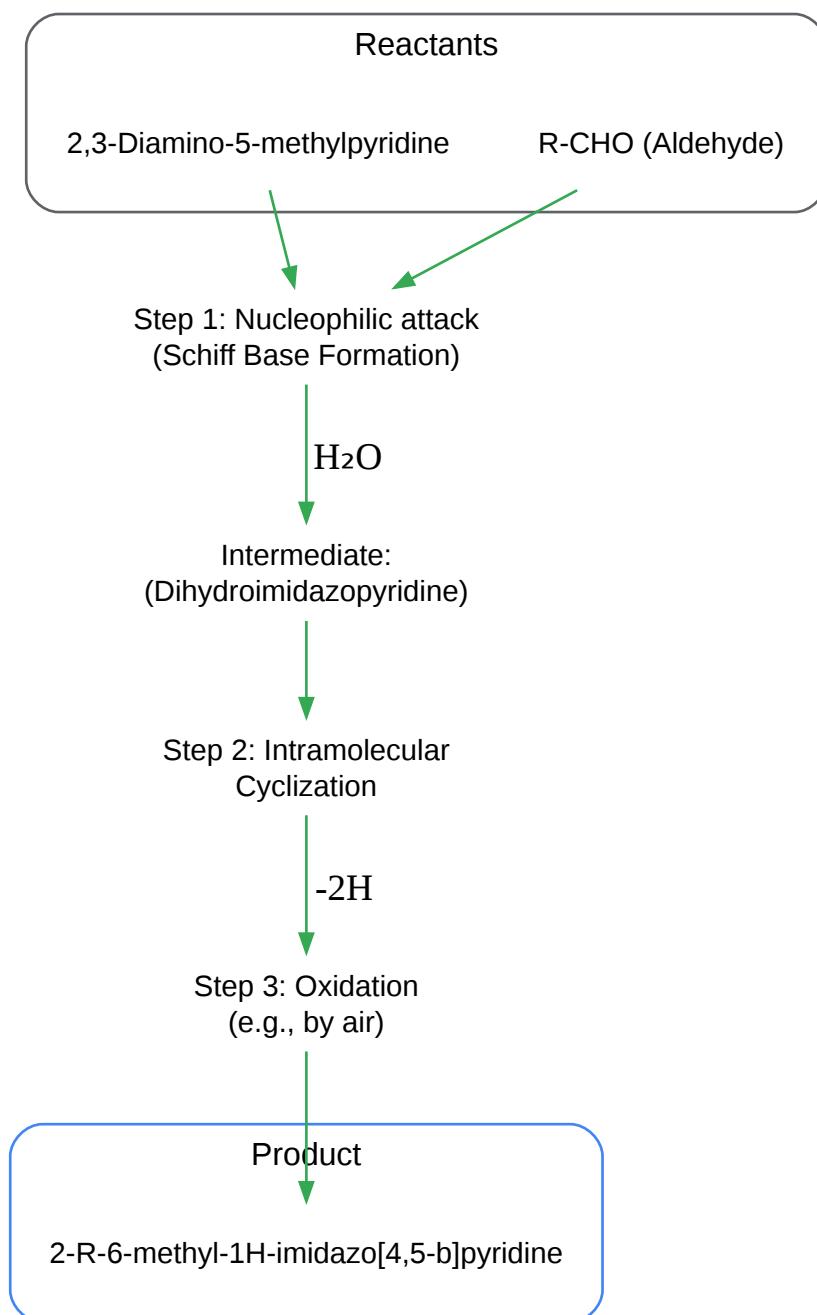
This protocol is a self-validating system, where reaction completion can be monitored by Thin Layer Chromatography (TLC) and the final product purity is confirmed by NMR spectroscopy.[\[1\]](#)

Rationale for Experimental Choices:

- Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for the reduction of aromatic nitro groups. It offers high activity, selectivity (it does not reduce the pyridine ring under these mild conditions), and is easily removed by filtration.
- Solvent: Methanol is an excellent solvent for the starting material and provides a good medium for hydrogen gas dispersion.
- Hydrogen Source: Gaseous hydrogen provides a clean and efficient means of reduction, with water being the only byproduct.
- Temperature: The reaction proceeds efficiently at room temperature (20 °C), avoiding thermal degradation and side reactions.

Step-by-Step Methodology:

- Reaction Setup: To a stirring solution of 2-amino-5-methyl-3-nitropyridine (500 mg, 3.27 mmol) in methanol (7 mL) in a suitable reaction vessel, add 10% Pd/C catalyst (50 mg).
- Inerting the System: Evacuate the reaction vessel and backfill with hydrogen gas. Repeat this process three times to ensure the atmosphere is completely replaced with hydrogen.
- Hydrogenation: Stir the reaction vigorously at 20 °C for 5 hours under a hydrogen atmosphere (a balloon is sufficient for this scale). Monitor the reaction progress by TLC until the starting material is fully consumed.


- Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol (30 mL) to ensure complete recovery of the product.
- Isolation: Combine the filtrates and concentrate under reduced pressure to yield **2,3-Diamino-5-methylpyridine** as a solid (Typical yield: ~395 mg, 98%).^[1] The product is often of sufficient purity for subsequent reactions without further purification.

PART 3: Core Reactivity and Mechanistic Insights

The synthetic utility of **2,3-Diamino-5-methylpyridine** stems from the nucleophilicity of its adjacent amino groups, making it an ideal substrate for building fused heterocyclic systems.

Cyclocondensation to form Imidazo[4,5-b]pyridines

A hallmark reaction is its condensation with aldehydes or carboxylic acids to form the imidazo[4,5-b]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, including kinase and proton pump inhibition.^{[12][13]} The reaction with an aldehyde proceeds via an initial Schiff base formation, followed by intramolecular cyclization and subsequent oxidation to the aromatic system.

[Click to download full resolution via product page](#)

Caption: Reaction pathway for Imidazo[4,5-b]pyridine synthesis.

This one-pot air oxidative cyclocondensation is highly efficient and atom-economical, often requiring no external oxidizing agents.[\[12\]](#)

Role as a Bidentate Ligand in Coordination Chemistry

The two adjacent nitrogen atoms (one from the pyridine ring and one from an amino group, or both amino nitrogens depending on the metal and conditions) can act as a bidentate chelating ligand. This allows **2,3-Diamino-5-methylpyridine** to form stable complexes with various transition metals.[14] This coordination behavior is analogous to well-studied ligands like 2,2'-bipyridine and is fundamental to developing novel catalysts and functional materials.[15][16]

Caption: Bidentate chelation of a metal center (M).

The electronic properties of these metal complexes can be tuned by modifying substituents on the ligand, making them attractive for applications in catalysis where the ligand framework modulates the reactivity of the metal center.[17]

PART 4: Applications in Drug Discovery and Beyond

The primary application of **2,3-Diamino-5-methylpyridine** is as a strategic intermediate in the synthesis of complex molecules.

- Pharmaceuticals: It is a cornerstone for building imidazo[4,5-b]pyridine-based drugs. Derivatives have shown potential as anticancer agents, antimicrobials, and enzyme inhibitors.[5] The structural similarity of this scaffold to endogenous purines allows these molecules to effectively interact with biological targets like kinases and receptors.[12]
- Agrochemicals: The inherent biological activity of pyridine derivatives makes this compound a useful starting point for the development of novel pesticides and herbicides.[5]
- Materials Science: Its ability to form stable coordination complexes is being explored for creating organic electronic materials and catalysts for specialized organic transformations.[5]

PART 5: Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for **2,3-Diamino-5-methylpyridine** is not widely available, data from closely related aminopyridines suggest that it should be handled with care.[18]

- General Hazards: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[18]

- Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]
- Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste.

Conclusion

2,3-Diamino-5-methylpyridine is a versatile and highly valuable chemical intermediate. Its well-defined structure, predictable reactivity—dominated by the ortho-diamine functionality—and straightforward, high-yield synthesis make it an indispensable tool for chemists. Its primary role as a precursor to the medicinally significant imidazo[4,5-b]pyridine scaffold ensures its continued relevance in the fields of drug discovery, agrochemical development, and advanced materials research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Diamino-5-methylpyridine | 24638-29-7 [chemicalbook.com]
- 2. 2,3-Diamino-5-methylpyridine | 24638-29-7 [amp.chemicalbook.com]
- 3. 2,3-Diamino-5-methylpyridine Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. 2,3-Diamino-5-methylpyridine | 24638-29-7 [sigmaaldrich.com]
- 5. Buy 2,3-Diamino-5-methylpyridine | 24638-29-7 [smolecule.com]
- 6. 2,3-Diamino-5-methylpyridine - Safety Data Sheet [chemicalbook.com]
- 7. 2-Amino-5-methylpyridine(1603-41-4) 13C NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lobachemie.com [lobachemie.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 2,3-Diamino-5-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1310499#2-3-diamino-5-methylpyridine-chemical-structure-and-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com